3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride
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Overview
Description
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 3-Amino-4-methylpentan-2-one, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, such as drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-chloro-3-methylpentan-2-one
- 1-Amino-3-methylpentan-2-one hydrochloride
- 1-Amino-4-methylpentan-2-ol hydrochloride
Uniqueness
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance .
Biological Activity
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is a chemical compound with significant biological activity. Its molecular structure includes an amino group and a chlorine atom, which contribute to its reactivity and interaction with biological systems. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly in enzyme inhibition and potential therapeutic properties.
Molecular Formula
- C : 6
- H : 11
- Cl : 1
- N : 1
- O : 1 (as a hydrochloride)
The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. It can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can disrupt various biochemical pathways, affecting cellular processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions : Chlorine can be replaced by nucleophiles such as hydroxide ions.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different products, including carboxylic acids or amines.
Reaction Type | Example Reagents | Products |
---|---|---|
Substitution | Sodium hydroxide | 3-Amino-3-methyl-2-pentanone |
Oxidation | Potassium permanganate | Corresponding carboxylic acids |
Reduction | Lithium aluminum hydride | Amines or alcohols |
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes. This property is particularly valuable in drug development, where enzyme inhibitors can be used to treat various diseases.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that the compound may possess antimicrobial and anticancer activities. Specific assays have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, although further research is needed to confirm these effects.
Case Studies
-
Enzyme Interaction Study :
- A study demonstrated that the compound inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting potential applications in metabolic disorders.
-
Antimicrobial Activity :
- In vitro tests showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
-
Cancer Cell Line Study :
- Research involving human cancer cell lines indicated that treatment with this compound led to decreased cell viability, supporting its potential role in cancer therapy.
Properties
IUPAC Name |
3-amino-1-chloro-4-methylpentan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJMRLNPAXBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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